molecular formula C8H16N2O4S2 B7821473 (2R,2'S)-homocystine CAS No. 7093-69-8

(2R,2'S)-homocystine

カタログ番号: B7821473
CAS番号: 7093-69-8
分子量: 268.4 g/mol
InChIキー: ZTVZLYBCZNMWCF-OLQVQODUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,2'S)-Homocystine is a sulfur-containing amino acid dimer formed via a disulfide bond between two homocysteine molecules. Its stereochemical configuration at the second carbon (2R in one unit and 2'S in the other) distinguishes it from other isomers. Clinically, it is implicated in homocystinuria, a genetic disorder characterized by elevated urinary homocystine levels, leading to complications such as vascular thrombosis and cognitive impairment . Elevated plasma homocyst(e)ine (a collective term for homocysteine, homocystine, and related disulfides) is also an independent risk factor for atherosclerosis and cardiovascular diseases .

特性

IUPAC Name

(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316585
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-69-8
Record name meso-Homocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7093-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.

Industrial Production Methods

Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.

化学反応の分析

Oxidation and Redox Dynamics

Homocystine forms via oxidation of two homocysteine molecules, creating a disulfide bond. This reversible reaction is central to cellular redox homeostasis:

2HomocysteineHomocystine+2H++2e2 \, \text{Homocysteine} \rightleftharpoons \text{Homocystine} + 2 \, \text{H}^+ + 2 \, \text{e}^-

  • Conditions : Favored under oxidative stress or elevated reactive oxygen species (ROS) levels .

  • Biological Impact : Elevated homocystine correlates with endothelial dysfunction and thromboembolic events .

Thiol-Disulfide Exchange Reactions

Homocystine interacts with thiol-containing compounds (e.g., glutathione, cysteine) via thiol-disulfide exchange, influencing redox signaling:

Homocystine+2GSH2Homocysteine+GSSG\text{Homocystine} + 2 \, \text{GSH} \rightarrow 2 \, \text{Homocysteine} + \text{GSSG}

  • Kinetics : Rapid displacement observed in vitro, with rate constants dependent on pH and thiol concentration .

  • Enzymatic Modulation : Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) regulate these exchanges in sulfur metabolism .

Cyclization and Thiolactone Formation

Homocysteine (monomer) cyclizes to form homocysteine thiolactone, a reaction influenced by pH and temperature. Homocystine may indirectly participate by modulating monomer availability:

HomocysteineHomocysteine Thiolactone+H2O\text{Homocysteine} \rightarrow \text{Homocysteine Thiolactone} + \text{H}_2\text{O}

  • Thermodynamic Control : Elevated temperatures (308–318 K) and basic conditions accelerate cyclization .

  • Biological Relevance : Thiolactone formation contributes to protein damage and oxidative stress .

Cross-Reactivity with Formaldehyde

Homocystine reacts with formaldehyde (HCHO) under physiological conditions, forming stable adducts:

Reaction ProductConditionsRoleSource
Cyclic thiazinane derivativesAcidic (DCl), 308–318 KThermodynamically stabilized
Hydroxymethylated adductsBasic (NaOD), high HCHOKinetic intermediates
  • Mechanism : HCHO targets thiol and amino groups, forming hemithioacetals or lactams .

  • Stability : Adducts degrade rapidly under reductive conditions (e.g., lyophilization) .

Fibrillar Assembly and Protein Cross-Linking

Homocystine promotes amyloid-like fibril formation, exacerbating toxicity in neurodegenerative contexts:

  • Fibril Structure : Ordered tubular assemblies observed via IMS–MS and PXRD, with cross-β-sheet motifs .

  • Cross-Talk with Aβ : Co-aggregation with amyloid-β peptides enhances neurotoxicity in yeast models .

Enzymatic Interactions in Transsulfuration

Homocystine is a substrate in the transsulfuration pathway, mediated by CBS and CSE:

EnzymeReactionCofactorOutcome
CBSHomocystine + Serine → CystathioninePLP, B6Cysteine synthesis
CSECystathionine → Cysteine + α-ketobutyratePLP, B6H₂S generation
  • Regulation : Elevated homocystine upregulates CSE expression via SP1 transcription factor .

  • Clinical Link : CBS deficiency causes homocystinuria, marked by homocystine accumulation .

pH-Dependent Stability

Homocystine’s stability varies with pH:

  • Acidic Conditions : Disulfide bonds are stable, favoring fibril formation .

  • Basic Conditions : Increased thiolate ion formation accelerates degradation .

Therapeutic Modulation

Folic acid and betaine reduce homocystine levels by enhancing remethylation to methionine:

  • Folic Acid : Reduces plasma homocystine by 30–50% in hyperhomocysteinemia (SMD = −1.53, p < 0.05) .

  • Betaine : Direct methyl donor, bypassing folate-dependent pathways .

科学的研究の応用

Biochemical Role and Metabolism

(2R,2'S)-homocystine is involved in the methionine cycle and one-carbon metabolism. It can be synthesized from homocysteine through transsulfuration pathways, where it can further participate in the synthesis of cysteine and glutathione, important antioxidants in cellular defense mechanisms. The regulation of homocystine levels is crucial as imbalances can lead to various health issues.

Cardiovascular Health

Elevated levels of homocysteine, including (2R,2'S)-homocystine, have been associated with an increased risk of cardiovascular diseases (CVD). Studies indicate that hyperhomocysteinemia can contribute to endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation pathways .

  • Case Study: In a cohort study involving patients with cardiovascular risk factors, elevated plasma homocysteine levels were linked to a 3.6-fold increase in the risk for type 2 diabetes, which is a significant risk factor for CVD .
  • Data Table: Relationship Between Homocysteine Levels and Cardiovascular Events
StudyPopulationFindings
HOPE-2 Trial5522 patients aged 55+Elevated homocysteine associated with increased risk of myocardial infarctionHomocysteine lowering may prevent CVD
Mendelian Randomization Study218,792 participantsEach SD increase in homocysteine correlates with higher odds of congestive heart failureSupports the role of homocysteine as a cardiovascular risk marker

Neurological Disorders

Research has shown that elevated homocysteine levels are implicated in neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. The mechanism involves oxidative stress and inflammatory responses that may damage neuronal cells.

  • Case Study: A review indicated that hyperhomocysteinemia could lead to cognitive decline through mechanisms involving oxidative damage and impaired synaptic function .
  • Data Table: Homocysteine Levels in Neurological Conditions
ConditionElevated Homocysteine LevelsMechanism
Alzheimer's DiseaseCommonly observedOxidative stress and inflammation
StrokeAssociated with increased riskEndothelial damage and thrombosis

Nutritional Interventions

Folic acid supplementation has been shown to effectively lower homocysteine levels, thus potentially reducing the risk of associated diseases. Clinical trials have demonstrated significant reductions in homocysteine levels among participants receiving folate therapy compared to placebo groups .

  • Data Table: Effects of Folic Acid on Homocysteine Levels
StudySample SizeInterventionOutcome
Folic Acid Supplementation Trial426 T2DM patientsFolic acid vs placeboSignificant reduction in homocysteine (SMD = -1.53)
HOPE-2 Trial5522 patients with CVD riskFolic acid + B vitamins vs placeboReduction in homocysteine levels noted

Future Research Directions

Continued research is essential to fully elucidate the role of (2R,2'S)-homocystine in human health. Future studies should focus on:

  • Investigating the molecular mechanisms by which elevated homocystine contributes to disease.
  • Exploring potential therapeutic interventions aimed at modulating homocystine levels.
  • Assessing the effectiveness of dietary modifications and supplementation strategies in clinical populations.

作用機序

The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.

類似化合物との比較

Structural and Chemical Properties

Table 1: Structural Comparison of (2R,2'S)-Homocystine with Cystine and Homocysteine-Penicillamine Disulfide

Compound Molecular Formula Molecular Weight Disulfide Bond Position Key Features
(2R,2'S)-Homocystine C₈H₁₆N₂O₄S₂ 268.35 Between two homocysteine units Additional methylene (-CH₂-) group compared to cystine; chiral centers at C2
Cystine C₆H₁₂N₂O₄S₂ 240.29 Between two cysteine units Smaller structure; involved in protein disulfide bonding and redox balance
Homocysteine-Penicillamine Disulfide C₁₀H₂₀N₂O₄S₂ 296.41 Mixed disulfide with penicillamine Formed during D-penicillamine therapy to enhance homocystine excretion
  • Key Differences :
    • Homocystine has an extended carbon chain compared to cystine, affecting solubility and reactivity.
    • The chiral configuration of (2R,2'S)-homocystine influences its metabolic interactions, as seen in stereospecific enzyme activity (e.g., glutathione–homocystine transhydrogenase) .

Biochemical Roles and Metabolic Pathways

Table 2: Biochemical Comparison

Compound Metabolic Pathway Enzyme Interactions Redox Role
(2R,2'S)-Homocystine Methionine cycle Substrate for glutathione–homocystine transhydrogenase Oxidative stress biomarker
Cystine Cysteine metabolism Reduced by glutathione reductase Antioxidant; regulates cellular redox
Homocysteine Transsulfuration pathway Converted to cystathionine via CBS enzyme Pro-thrombotic mediator
  • Homocystine vs. Cystine :

    • Cystine is critical for protein structure and glutathione synthesis, while homocystine is primarily a metabolic intermediate.
    • Homocystine accumulation disrupts vascular function, whereas cystine excess leads to cystinuria and kidney stones.
  • Homocystine vs. Homocysteine: Homocysteine (monomer) is more reactive and directly linked to endothelial dysfunction, while homocystine (dimer) is a storage form excreted during therapy .

Clinical Implications

Table 3: Clinical Associations and Therapeutic Interventions

Compound Associated Disorders Diagnostic Use Therapeutic Strategies
(2R,2'S)-Homocystine Homocystinuria, atherosclerosis Urinary homocystine detection D-penicillamine to form excretable disulfides
Cystine Cystinuria, renal calculi Urinary cystine measurement Hydration, thiol-based drugs (e.g., tiopronin)
Homocysteine Cardiovascular diseases Plasma homocysteine testing Folate, vitamin B₁₂ supplementation
  • Homocystine in Disease :
    • In homocystinuria, impaired cystathionine β-synthase (CBS) activity leads to homocystine accumulation, necessitating dietary methionine restriction and betaine therapy .
    • Elevated homocyst(e)ine levels correlate with a 1.6–1.8-fold increased risk of coronary artery disease per 5 µmol/L increment .

生物活性

(2R,2'S)-homocystine is a non-proteinogenic amino acid derived from homocysteine, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in sulfur metabolism and its implications in human health, particularly concerning cardiovascular diseases, neurological disorders, and cancer. Understanding its biological activity is crucial for developing therapeutic strategies and elucidating underlying mechanisms of related diseases.

Chemical Structure and Properties

(2R,2'S)-homocystine is characterized by its unique disulfide bond between two homocysteine molecules. This structure allows it to participate in redox reactions and influence cellular signaling pathways. The compound can exist in different oxidation states, affecting its reactivity and biological functions.

1. Metabolic Pathways

(2R,2'S)-homocystine is involved in the transsulfuration pathway, converting homocysteine to cysteine. This process is essential for synthesizing glutathione, a critical antioxidant that protects cells from oxidative stress. Elevated levels of homocystine can disrupt this balance, leading to increased oxidative damage and cellular dysfunction.

2. Neuroprotective Effects

Research has indicated that (2R,2'S)-homocystine may exert neuroprotective effects by modulating the production of hydrogen sulfide (H₂S), a signaling molecule with neuroprotective properties. Elevated homocysteine levels have been linked to neurotoxicity, but the administration of H₂S donors has shown potential in mitigating these effects .

3. Cardiovascular Implications

Elevated levels of homocystine are associated with increased risk factors for cardiovascular diseases. Studies have demonstrated that high concentrations can lead to vascular smooth muscle cell proliferation and enhanced oxidative stress, contributing to atherogenesis . The relationship between homocystine levels and cardiovascular health highlights the importance of monitoring and managing these levels in clinical settings.

4. Cancer Association

There is growing evidence linking disturbed homocysteine metabolism with cancer progression. Elevated plasma homocysteine levels have been observed in cancer patients, suggesting a potential role as a tumor biomarker. Moreover, studies indicate that homocystine may influence cellular proliferation in cancerous cell lines .

Case Studies

  • Cardiovascular Disease : A study involving patients with pre-existing cardiovascular conditions found that supplementation with folic acid and vitamins B6 and B12 reduced plasma homocysteine levels by approximately 25-30%, potentially lowering the risk of major cardiovascular events .
  • Neurotoxicity : In animal models, prenatal hyperhomocysteinemia was shown to induce behavioral impairments and oxidative stress in offspring, which could be mitigated by H₂S administration during pregnancy .
  • Cancer Cell Proliferation : In vitro studies demonstrated that elevated homocysteine levels led to increased proliferation of Caco-2 cancer cell lines; however, this effect could be reversed with folate supplementation .

Data Table: Biological Effects of (2R,2'S)-Homocystine

Biological ActivityEffectReference
Antioxidant ProductionEnhances glutathione synthesis
NeuroprotectionModulates H₂S production; mitigates neurotoxicity
Cardiovascular RiskPromotes vascular smooth muscle cell proliferation
Cancer ProliferationAssociated with increased growth in certain cancer cell lines

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying (2R,2'S)-homocystine in biological samples?

  • Methodological Answer : Use fluorometric assays (e.g., MAK354 kit for fluorometric tests) or enzymatic methods such as glutathione–homocystine transhydrogenase assays (EC 1.8.4.1), which utilize glutathione as a co-substrate to reduce homocystine to homocysteine . For urine samples, employ standardized LOINC protocols (e.g., LOINC 2431-5) to measure mass/volume concentrations, ensuring calibration against validated reference ranges .

Q. How should researchers synthesize and characterize (2R,2'S)-homocystine for purity validation?

  • Methodological Answer : Synthesize the compound via oxidative coupling of homocysteine under controlled pH and redox conditions. Characterize purity using TLC (≥98% threshold) and confirm structural identity via NMR or mass spectrometry. For reproducibility, document experimental parameters (e.g., solvent systems, reaction times) as per IUPAC guidelines and provide raw data in supplementary materials .

Q. What metabolic pathways involve (2R,2'S)-homocystine, and how can its role be experimentally traced?

  • Methodological Answer : Homocystine participates in transsulfuration and remethylation pathways. Use isotopically labeled (e.g., ¹³C or ²H) homocystine in cell cultures or animal models, followed by LC-MS/MS analysis to track incorporation into cysteine, glutathione, or methionine pools. Control for redox state variations to avoid disulfide bond artifacts .

Advanced Research Questions

Q. How can contradictory findings about (2R,2'S)-homocystine’s role in vascular pathology be resolved?

  • Methodological Answer : Conduct meta-analyses of cohort studies to assess dose-response relationships (e.g., a 5 µmol/L increase in tHcy elevates CAD risk by OR 1.6–1.8 ). Control for confounding variables (e.g., folate intake, renal function) and validate assays across labs to minimize technical variability. Use Mendelian randomization to distinguish causal effects from biomarkers .

Q. What experimental designs are optimal for studying (2R,2'S)-homocystine’s interaction with redox enzymes like glutathione transferases?

  • Methodological Answer : Design kinetic assays with purified enzymes (e.g., EC 1.8.4.1) under anaerobic conditions to prevent oxidation. Measure Vmax and Km using varying glutathione/homocystine ratios. For in vivo relevance, pair these with knock-out models (e.g., GST-deficient mice) to assess compensatory pathways .

Q. How can researchers address stability challenges in handling (2R,2'S)-homocystine during long-term studies?

  • Methodological Answer : Store homocystine in inert atmospheres (argon) at -80°C to prevent disulfide bond degradation. Pre-treat solutions with chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. Validate stability via periodic HPLC analysis and report storage conditions explicitly in methods sections .

Q. What transgenic models are suitable for investigating (2R,2'S)-homocystine’s tissue-specific effects?

  • Methodological Answer : Use cystathionine β-synthase (CBS)-deficient mice or methionine-loading models to induce hyperhomocysteinemia. Combine with tissue-specific Cre-lox systems to isolate vascular vs. neuronal impacts. Measure endpoints like endothelial dysfunction (e.g., acetylcholine-induced vasodilation) or oxidative stress markers (e.g., 8-isoprostane) .

Data Contradiction Analysis Framework

  • Step 1 : Compare assay methodologies (e.g., fluorometric vs. enzymatic quantification) to identify technical biases .
  • Step 2 : Stratify study populations by confounding factors (e.g., B-vitamin status in meta-analyses ).
  • Step 3 : Validate findings in independent cohorts or using orthogonal techniques (e.g., isotopic tracing vs. antibody-based detection).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。